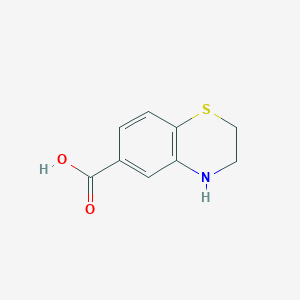

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Description

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFXEJOUIZOYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591018 | |

| Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226259-31-0 | |

| Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226259-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclization Route from 2-Aminobenzenethiol and Maleic Anhydride

- Reaction Scheme : The most common synthetic route involves the reaction of 2-aminobenzenethiol with maleic anhydride to form an intermediate, which undergoes cyclization and oxidation to yield the target compound.

- Conditions : Typically performed in solvents such as ethanol or acetic acid, with acid catalysts like sulfuric acid to promote cyclization.

- Mechanism : The nucleophilic amino and thiol groups react with the anhydride, followed by ring closure to form the benzothiazine ring system.

- Industrial Adaptation : This method is scalable, often using continuous flow reactors and purification by crystallization or chromatography to optimize yield and purity.

Parallel Combinatorial Synthesis Using Substituted Benzoates

- Approach : Starting from commercially available 4-chloro- or 4-fluoro-3-nitrobenzoates, a sequence of reactions including reduction, substitution, and cyclization is employed.

- Advantages : This method allows for high substituent tolerance and the generation of large combinatorial libraries of benzothiazine derivatives.

- Yield and Purity : Moderate to high yields with straightforward purification, suitable for semiautomatic synthesis of thousands of analogs.

Two-Step Alkali and Acid Catalyzed Ring Closure (Adapted from Benzopyran Analogues)

- Although primarily described for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, this method is relevant due to structural similarity and involves:

- Yields : Reported yields range from 45% to 72% depending on substituents and reaction conditions.

- Industrial Suitability : The method is simple, cost-effective, and amenable to large-scale production.

Multi-Step Synthesis via Substituted Amino Intermediates and Cyclization

- Example : Synthesis of substituted 3,4-dihydro-2H-1,4-benzothiazines involves:

- Preparation of nitro-substituted benzothiazines.

- Reduction and functional group transformations (e.g., benzoylation, amination).

- Cyclization under controlled temperature and solvent conditions.

- Yields : Purification by flash chromatography yields products in 50-78% range.

- Reagents : Use of reagents like piperidine, diisopropylethylamine, borane dimethyl sulfide for reductions and substitutions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Cyclization of 2-aminobenzenethiol + maleic anhydride | 2-aminobenzenethiol, maleic anhydride | Sulfuric acid, ethanol/acetic acid | Reflux, acid catalysis | Moderate to high | Lab and industrial | Classical, well-established |

| Combinatorial synthesis from substituted benzoates | 4-chloro/fluoro-3-nitrobenzoates | Reduction agents, substitution reagents | Multi-step, mild to moderate temps | Moderate to high | Lab, parallel synthesis | High substituent tolerance |

| Alkali + acid catalyzed ring closure (benzopyran analog) | Phenol derivatives, γ-butyrolactone | ZnCl2, AlCl3, FeCl3, strong acids | 75-150 °C, 1-8 hours | 45-72 | Industrial | Simple, cost-effective, scalable |

| Multi-step substituted amino intermediates | Nitrobenzothiazines, amines | Piperidine, DIPEA, BH3·DMS | 0-70 °C, 3-18 hours | 50-78 | Lab scale | Requires chromatography purification |

Detailed Research Findings and Notes

- The cyclization of 2-aminobenzenethiol with maleic anhydride remains the foundational synthetic route, with variations in solvent and catalyst to optimize yield and purity.

- The combinatorial approach enables rapid synthesis of diverse derivatives, useful for drug discovery programs, demonstrating the scaffold’s versatility.

- The two-step alkali and acid catalyzed method offers a streamlined synthesis with fewer steps and good yields, making it attractive for industrial production, especially when substituents on the phenol ring are varied to tune properties.

- Advanced synthetic routes involving functional group transformations and cyclizations allow for the introduction of various substituents, expanding the chemical space of benzothiazine derivatives with potential biological activities.

- Purification techniques such as flash chromatography, recrystallization, and chromatography are critical for obtaining high-purity products, especially in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazines.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its interaction with N-methyl-D-aspartate receptors allows it to modulate calcium ion fluxes, which is crucial for neuronal communication. This property positions it as a candidate for developing drugs aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study:

A study evaluated derivatives of this compound for their ability to inhibit specific enzymes involved in neuroinflammation. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting their potential as therapeutic agents against neuroinflammatory diseases .

Antimicrobial Activity

Antibacterial Applications:

Research has shown that benzothiazine derivatives possess antibacterial properties. This compound has been explored as a scaffold for synthesizing new antibacterial agents targeting bacterial peptide deformylase (PDF). This enzyme is crucial for bacterial survival and represents a promising target for antibiotic development .

Data Table: Antimicrobial Activity of Benzothiazine Derivatives

Enzyme Inhibition

Enzyme Interaction Studies:

The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively with various proteins involved in metabolic regulation. For instance, it has shown promise in inhibiting enzymes related to diabetic complications.

Case Study:

In a recent investigation into the inhibitory effects of benzothiazine derivatives on specific metabolic enzymes, this compound was found to significantly reduce enzyme activity associated with glucose metabolism. This finding supports its potential use in managing diabetes .

Chemical Synthesis Applications

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions including oxidation and substitution reactions, making it valuable for synthesizing more complex organic compounds.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide |

| Reduction | Converts carbonyl group to hydroxyl group | Sodium borohydride |

| Electrophilic Substitution | Introduces functional groups on the benzene ring | Aluminum chloride |

Industrial Applications

Material Development:

In addition to its pharmaceutical applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique structural properties may lead to advancements in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential ligand for the glycine binding site of the NMDA receptor, which plays a crucial role in neuronal signaling and plasticity . The compound’s ability to modulate this receptor makes it a promising candidate for neuroprotective therapies.

Comparison with Similar Compounds

Electronic Effects

- Sulfur vs. Oxygen in the Heterocycle : The benzothiazine core (S-containing) exhibits greater electron-withdrawing character compared to benzoxazine (O-containing), influencing redox behavior and metabolic stability. For instance, sulfur enhances π-π stacking in antimicrobial agents like Rufloxacin .

- Carboxylic Acid Position : The -COOH group at C6 in benzothiazine derivatives enables hydrogen bonding with biological targets (e.g., DNA gyrase in Rufloxacin), while C2-substituted analogues (e.g., 6-chloro-4-(methylsulfonyl)-benzoxazine-2-carboxylic acid) show altered binding modes due to steric effects .

Biological Activity

Overview

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS No. 226259-31-0) is a heterocyclic compound characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal signaling and neuroprotection.

Target Interaction:

The primary biological target of this compound is the NMDA receptor. The compound primarily interacts with the glycine binding site of this receptor, modulating its activity and influencing neuronal signaling pathways.

Biochemical Pathways:

By affecting the NMDA receptor's activity, this compound can alter calcium ion fluxes within neurons. This modulation is critical for various cellular processes, including synaptic plasticity and memory formation.

Biological Activities

1. Neuroprotective Effects:

Research has indicated that this compound may have neuroprotective properties. Its ability to modulate NMDA receptor activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Properties:

Studies have shown that derivatives of benzothiazine compounds exhibit antimicrobial activities against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant antibacterial and antifungal properties .

3. Anti-inflammatory Activity:

The compound's interaction with cellular pathways may also confer anti-inflammatory effects. Compounds within the benzothiazine family have been reported to reduce inflammation in various models, suggesting that this compound could share similar properties .

4. Anticancer Potential:

Preliminary studies indicate that benzothiazine derivatives may possess anticancer activities. The modulation of signaling pathways involved in cell proliferation and apoptosis could make this compound a candidate for further investigation in cancer therapy .

Case Studies

-

Neuroprotective Study:

A study evaluating the effects of various benzothiazine derivatives on neuronal cultures found that certain compounds significantly reduced excitotoxicity induced by NMDA receptor overstimulation. The results suggested a protective effect against neuronal death . -

Antimicrobial Assessment:

In vitro tests performed on several benzothiazine derivatives demonstrated effective inhibition of bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL). This indicates a promising avenue for exploring the antimicrobial potential of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | Contains an oxo group | Antimicrobial and anticancer activities |

| 6-Chloro-3,4-dihydro-2H-1,2-benzothiazine | Chlorine substitution | Notable anti-inflammatory effects |

| 7-Oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine | Pyridine ring addition | Potential neuroprotective effects |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.